molecular formula C16H26N2O2 B14351220 3-Piperidinemethanol, 1-[[3-(3-aminopropoxy)phenyl]methyl]- CAS No. 90287-78-8

3-Piperidinemethanol, 1-[[3-(3-aminopropoxy)phenyl]methyl]-

Katalognummer: B14351220
CAS-Nummer: 90287-78-8
Molekulargewicht: 278.39 g/mol
InChI-Schlüssel: CYDBSEFVABUCGG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Piperidinemethanol, 1-[[3-(3-aminopropoxy)phenyl]methyl]- is a complex organic compound with the molecular formula C16H26N2O2. This compound features a piperidine ring, a phenyl group, and an aminopropoxy side chain, making it a versatile molecule in various chemical and biological applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Piperidinemethanol, 1-[[3-(3-aminopropoxy)phenyl]methyl]- typically involves multi-step organic reactions. One common method includes the reaction of piperidine with formaldehyde and a phenyl derivative under controlled conditions. The reaction may require catalysts such as palladium or nickel to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often employs large-scale organic synthesis techniques. The process may involve the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to maximize yield and purity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Piperidinemethanol, 1-[[3-(3-aminopropoxy)phenyl]methyl]- stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structural complexity allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes .

Eigenschaften

90287-78-8

Molekularformel

C16H26N2O2

Molekulargewicht

278.39 g/mol

IUPAC-Name

[1-[[3-(3-aminopropoxy)phenyl]methyl]piperidin-3-yl]methanol

InChI

InChI=1S/C16H26N2O2/c17-7-3-9-20-16-6-1-4-14(10-16)11-18-8-2-5-15(12-18)13-19/h1,4,6,10,15,19H,2-3,5,7-9,11-13,17H2

InChI-Schlüssel

CYDBSEFVABUCGG-UHFFFAOYSA-N

Kanonische SMILES

C1CC(CN(C1)CC2=CC(=CC=C2)OCCCN)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.